![molecular formula C18H17N3O2 B2670383 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide CAS No. 524932-37-4](/img/structure/B2670383.png)
2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide
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Description
2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2 and a molecular weight of 307.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Antimicrobial Activity
Preparation and Antimicrobial Activity Evaluation : Quinoline derivatives, including those related to 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activity. These compounds displayed moderate to good activity against a variety of microorganisms, suggesting their potential as antimicrobial agents (Özyanik et al., 2012).
Fluorescence Chemosensor
A Fluorescence Chemosensor Based on Imidazo[1,2-a]quinoline for Al3+ and Zn2+ : Compounds derived from quinoline carbohydrazides have been developed as chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting aluminum and zinc ions in solutions, showcasing a fluorescence "turn-on" mode. This indicates their potential use in environmental monitoring and analytical chemistry (Sun et al., 2015).
Anti-Cancer Activity
Synthesis, Characterization, and Anti-Cancer Activity : Novel scaffolds incorporating quinoline moieties have been developed, showing significant biological activity. These include derivatives with pronounced anti-cancer effects against neuroblastoma and breast adenocarcinoma cell lines, indicating their potential in cancer therapy (Bingul et al., 2016).
Corrosion Inhibition
Novel Quinoline Derivatives as Green Corrosion Inhibitors : Quinoline derivatives have been evaluated for their efficiency as corrosion inhibitors for metals in acidic mediums. Their high inhibition efficiency, as demonstrated through various analytical techniques, suggests their application in protecting metals from corrosion, important in industrial settings (Singh et al., 2016).
Anticholinesterase Activity
Conventional and Microwave Prompted Synthesis, Antioxidant, Anticholinesterase Activity : Quinolone-triazole hybrids have been synthesized and evaluated for their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. Such activities are crucial in the search for treatments of neurological disorders like Alzheimer's disease, highlighting the potential of these compounds in medicinal chemistry (Mermer et al., 2018).
properties
IUPAC Name |
2-(2-ethoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-17-10-6-4-8-13(17)16-11-14(18(22)21-19)12-7-3-5-9-15(12)20-16/h3-11H,2,19H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKEYBKOITBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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